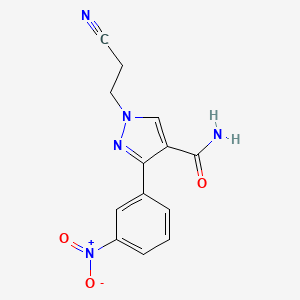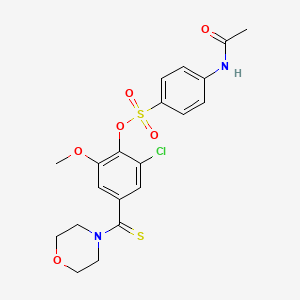
1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide in lab experiments include its potential anticancer and anti-inflammatory activity. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research involving 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Studies to identify potential side effects and toxicity.
3. Studies to optimize the synthesis method of this compound.
4. Studies to investigate the potential use of this compound in combination with other anticancer agents.
5. Studies to investigate the potential use of this compound in other disease models, such as neurodegenerative diseases.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its anticancer and anti-inflammatory activity make it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-nitrobenzaldehyde with 2-cyanoethyl hydrazine to form 3-(2-cyanoethyl) hydrazono-3-nitrobenzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form this compound.
Aplicaciones Científicas De Investigación
1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-5-2-6-17-8-11(13(15)19)12(16-17)9-3-1-4-10(7-9)18(20)21/h1,3-4,7-8H,2,6H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXYWOSQXAVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C(=O)N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl methanesulfonate](/img/structure/B5018873.png)
![isopropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5018892.png)
![methyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5018898.png)
![2-[(2-fluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018901.png)
![3-[2-(1,3-benzoxazol-2-ylthio)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5018914.png)


![3-[(4-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5018928.png)
![N-{2-[2-(1-methylethylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5018934.png)
![4-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5018935.png)
![2-{3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5018938.png)
![2-[(3-bromobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5018945.png)
![4-allyl-1-[3-(2-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5018966.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5018971.png)